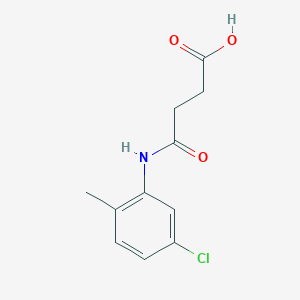

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16401448

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO3 |

|---|---|

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | 4-(5-chloro-2-methylanilino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C11H12ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | MAEBYLOMZZIEBH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, 4-(5-chloro-2-methylanilino)-4-oxobutanoic acid, reflects its core structure:

-

A butanoic acid backbone substituted at position 4 with a 5-chloro-2-methylanilino group.

-

The phenyl ring features a chlorine atom at the meta position and a methyl group at the ortho position, influencing steric and electronic properties.

Table 1: Molecular Properties from PubChem Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O |

| InChI Key | GFJRFEGEHPMEER-UHFFFAOYSA-N |

| Topological Polar Surface Area | 86.6 Ų |

The oxobutanoic acid moiety introduces two carbonyl groups, enabling hydrogen bonding and metal coordination, while the chlorinated aromatic ring enhances lipophilicity (calculated logP ≈ 2.8).

Theoretical Synthesis Pathways

Route 1: Acylation of 5-Chloro-2-methylaniline

-

Reactant: 5-Chloro-2-methylaniline with succinic anhydride.

-

Conditions: Pyridine catalysis in dichloromethane at reflux.

-

Mechanism: Nucleophilic acyl substitution at the amine group, forming the 4-oxobutanoic acid linkage.

-

Workup: Acidic hydrolysis to yield the free carboxylic acid.

Route 2: Oxidative Functionalization

-

Reactant: 4-(5-Chloro-2-methylphenylamino)but-2-enoic acid.

-

Conditions: Ozonolysis followed by oxidative workup to introduce the ketone group.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: Limited due to the hydrophobic aryl group (estimated <1 mg/mL at 25°C).

-

logP (Octanol-Water): Predicted value of 2.8 indicates moderate lipophilicity, suitable for membrane permeability.

Thermal Stability

The compound likely decomposes above 200°C, with the oxobutanoic acid moiety prone to decarboxylation under acidic or basic conditions.

Comparative Analysis with Structural Analogs

Analog 1: 4-(4-Chlorophenylamino)-4-oxobutanoic Acid

-

Key Difference: Lack of methyl substitution reduces steric hindrance, enhancing reactivity in electrophilic aromatic substitution.

-

Bioactivity: Demonstrated weak inhibition of cyclooxygenase-2 (COX-2) in computational studies.

Analog 2: 4-(2-Methyl-5-nitrophenylamino)-4-oxobutanoic Acid

-

Modification: Nitro group instead of chlorine.

-

Impact: Increased polarity (logP ≈ 1.9) and potential for nitro-reduction to an amine in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume